
UNC2025
描述
UNC2025 是一种有效的口服生物利用度高的 小分子抑制剂,靶向 Mer酪氨酸激酶和 Fms 样酪氨酸激酶 3 (FLT3)。它在临床前研究中显示出治疗急性淋巴细胞白血病和急性髓系白血病的巨大潜力 。 该化合物抑制了促生存信号,诱导了细胞凋亡,并降低了白血病细胞系和患者样本的增殖和集落形成 .
准备方法
合成路线和反应条件: UNC2025 的合成涉及多个关键步骤,包括制备中间体化合物及其随后的反应以形成最终产物。 一条合成路线涉及在特定条件下将 1-((2-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)磺酰基)-4-甲基哌嗪与其他试剂反应 .
工业生产方法: this compound 的工业生产可能会涉及优化合成路线,以确保高产率和纯度。 这包括扩大反应条件并使用先进的技术进行纯化和质量控制 .
化学反应分析
反应类型: UNC2025 经历各种化学反应,包括磷酸化抑制和与特定激酶靶标的结合。 它在抑制 Mer 和 FLT3 的磷酸化方面特别有效 .
常用试剂和条件: 该化合物在各种细胞系和条件下进行测试,以评估其功效。 例如,在 B-ALL 697 细胞裂解液中,this compound 以 0.05 纳摩尔的 IC50 抑制 Mer 的活性 .
主要形成的产物: 涉及 this compound 的反应形成的主要产物通常是靶激酶的磷酸化或抑制形式,导致细胞增殖减少和细胞凋亡增加 .
科学研究应用
Preclinical Studies
UNC2025 has demonstrated significant therapeutic efficacy in various preclinical models:
- Leukemia Models : In studies involving ALL and AML cell lines, this compound inhibited pro-survival signaling and induced apoptosis. Approximately 30% of primary leukemia patient samples were sensitive to this compound, particularly within the AML and T-ALL subsets .
- Xenograft Models : In vivo experiments showed that this compound treatment resulted in dose-dependent reductions in tumor burden and improved median survival rates. For instance, xenograft models using patient-derived AML samples exhibited significant disease regression following treatment with this compound .
Case Studies
-
Acute Myeloid Leukemia (AML) :
- Study Findings : In a study involving 261 primary leukemia patient samples, 78 samples showed sensitivity to this compound. The compound was particularly effective against minimally differentiated AML (M0) and T-ALL .
- Therapeutic Window : The selectivity of this compound for MERTK-expressing cells suggests a favorable therapeutic window, as normal mononuclear cells were resistant to concentrations below 500 nM .
- Combination Therapy with Methotrexate :
Data Summary
作用机制
UNC2025 通过抑制 Mer 酪氨酸激酶和 Fms 样酪氨酸激酶 3 的活性发挥作用。它与这些激酶的活性位点结合,阻止其磷酸化和随后的信号通路。 这种抑制导致促生存信号减少,细胞凋亡增加,以及白血病细胞增殖减少 .
类似化合物:
独特性: this compound 的独特之处在于其高效力、口服生物利用度高以及对 Mer 和 FLT3 的双重抑制。 它在白血病模型中显示出广谱活性,并且有可能与细胞毒性化疗联合治疗 .
相似化合物的比较
- UNC1062: A precursor to UNC2025, but with poor pharmacokinetic properties .
- MRX2843: Another Mer tyrosine kinase inhibitor with similar activity .
Uniqueness: this compound is unique due to its high potency, oral bioavailability, and dual inhibition of Mer and FLT3. It has shown broad-spectrum activity in leukemia models and has potential for combination therapy with cytotoxic chemotherapy .
生物活性
UNC2025 is a small molecule inhibitor specifically targeting the Mer receptor tyrosine kinase (MERTK), which has been implicated in various malignancies, particularly acute leukemias. This compound has garnered attention due to its potent biological activity, particularly in inhibiting MERTK signaling pathways, leading to apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
This compound functions primarily as a selective inhibitor of MERTK, which plays a crucial role in cell proliferation and survival in various cancers. The compound's mechanism involves:
- Inhibition of MERTK Phosphorylation : this compound effectively reduces the phosphorylation of MERTK and downstream signaling proteins such as STAT6, AKT, and ERK1/2. This inhibition leads to decreased cell survival and proliferation in MERTK-expressing cancer cell lines .
- Induction of Apoptosis : In vitro studies have demonstrated that this compound induces apoptosis in acute leukemia cell lines. For instance, treatment with this compound resulted in a significant increase in early and late apoptotic cells, indicating its efficacy in triggering programmed cell death .
- Alteration of Cell Cycle Progression : The compound also affects cell cycle dynamics, leading to a reduction in cells in the G0/G1 phases and an accumulation in G2/M phases. This shift is indicative of impaired proliferation and increased polyploidy in treated cells .
Efficacy in Preclinical Models
This compound has shown promising results across various preclinical models:
- Acute Leukemia Models : In studies involving B-cell acute lymphoblastic leukemia (B-ALL) and acute myeloid leukemia (AML) cell lines, this compound demonstrated dose-dependent inhibition of cell growth and viability. For example, treatment with 200–300 nM this compound led to 25–90% cell death after 48 hours .
- Primary Patient Samples : The compound was tested on primary MERTK-expressing patient samples, where it exhibited significant reductions in colony formation at concentrations as low as 25 nM, achieving over 90% inhibition at 300 nM . This selectivity underscores its potential therapeutic window compared to normal cells with low MERTK expression.
Table 1: Summary of Biological Activity Data for this compound
Cell Line | IC50 (nM) | Apoptosis Induction (%) | Colony Formation Inhibition (%) | Cell Cycle Alteration |
---|---|---|---|---|
B-ALL (697) | 2.7 | 25–90 (200–300 nM) | >90% at 300 nM | Accumulation in G2/M |
T-ALL (Jurkat) | Not specified | Significant | Not specified | Accumulation in G2/M |
AML (Kasumi-1) | Not specified | Significant | >90% at 300 nM | Accumulation in G2/M |
Case Studies
Several studies have highlighted the clinical relevance of this compound:
- Leukemia Treatment : In a study published by the American Association for Cancer Research, this compound was shown to enhance the therapeutic efficacy when combined with cytotoxic agents in leukemia models. The combination therapy resulted in improved survival rates compared to monotherapy .
- Antifibrotic Effects : Beyond oncology, this compound has demonstrated antifibrotic properties in models of intestinal fibrosis. The inhibitor alleviated symptoms associated with DSS-induced fibrosis by targeting MERTK-mediated pathways .
- Antiplatelet Activity : Research has indicated that this compound exhibits antithrombotic effects by inhibiting platelet activation. This property could be beneficial for patients with thrombotic complications associated with malignancies .
属性
IUPAC Name |
4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHVHLADKXCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。